2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H25N3O2
- Molecular Weight : 313.41 g/mol
- CAS Number : 122035-71-6
The compound features a chromene backbone with a piperidine moiety, which is significant for its biological interactions.
Anticancer Activity
Research indicates that chromene derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study focused on benzopyrone-based compounds demonstrated that several derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Testing : The compound was evaluated against HL-60 (human leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay.
- Results : The compound exhibited moderate cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. Specifically, a related chromenone derivative showed IC50 values of 42.0 μM against HL-60 and 24.4 μM against MOLT-4 cells .
The mechanism by which chromene derivatives exert their anticancer effects typically involves:
- Induction of Apoptosis : Chromene compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
Other Biological Activities
Beyond anticancer properties, this compound may exhibit additional biological activities:
- Antioxidant Properties : Chromenes are known for their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2)10-13(11-19(3,4)21-18)20-16(22)14-9-12-7-5-6-8-15(12)24-17(14)23/h5-9,13,21H,10-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANXGYXQFDEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.